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molecular formula C16H19NO3 B8788674 tert-Butyl (6-methoxynaphthalen-2-yl)carbamate CAS No. 479630-55-2

tert-Butyl (6-methoxynaphthalen-2-yl)carbamate

Cat. No. B8788674
M. Wt: 273.33 g/mol
InChI Key: KEGCVELAWCTHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589970B2

Procedure details

A mixture of 6-methoxy-naphthalene-2-carboxylic acid (10.00 g, 49.5 mmol), triethylamine (6.9 mL, 49.5 mmol) and diphenylphosphoryl azide (10.7 mL, 49.6 mmol) in 200 mL of anhydrous tert-butyl alcohol was refluxed under nitrogen for 5.5 h. The tert-butyl alcohol was removed under reduced pressure. The residue was dissolved in methylene chloride and extracted with 1 N HCl, 1 N NaOH, dried (MgSO4) and the solvent removed under reduced pressure to give (6-Methoxy-naphthalen-2-yl)-carbamic acid tert-butyl ester (11.14 g, 82%) as an off-white solid, mp 124-127° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8](C(O)=O)[CH:7]=[CH:6]2.C([N:18]([CH2:21]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:30])C=CC=CC=1.[C:40]([OH:44])([CH3:43])([CH3:42])[CH3:41]>>[C:40]([O:44][C:21](=[O:30])[NH:18][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)([CH3:43])([CH3:42])[CH3:41]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The tert-butyl alcohol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N HCl, 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC2=CC=C(C=C2C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.14 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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